(E)-t-Butyl-1-propenylsulfide
Description
Properties
CAS No. |
61866-00-0 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
2-methyl-2-[(E)-prop-1-enyl]sulfanylpropane |
InChI |
InChI=1S/C7H14S/c1-5-6-8-7(2,3)4/h5-6H,1-4H3/b6-5+ |
InChI Key |
NXPJZODHTFSBSK-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/SC(C)(C)C |
Canonical SMILES |
CC=CSC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using t-Butyl Thiol and Propenyl Halides
The most widely documented method involves the reaction of t-butyl thiol ($$ \text{(CH}3\text{)}3\text{CSH} $$) with propenyl halides ($$ \text{CH}2=\text{CHCH}2\text{X} $$, where $$ \text{X} = \text{Cl, Br} $$) under basic conditions. The mechanism proceeds via an $$ \text{S}\text{N}2 $$ pathway, where the thiolate ion ($$ \text{(CH}3\text{)}_3\text{CS}^- $$) attacks the propenyl halide at the less sterically hindered terminal carbon.
Typical Conditions:
- Solvents: Tetrahydrofuran (THF) or diethyl ether.
- Base: Sodium hydride ($$ \text{NaH} $$) or potassium tert-butoxide ($$ \text{KOtBu} $$).
- Temperature: 0°C to reflux (66–80°C).
- Yield: 60–75% after purification by silica gel chromatography.
A key challenge is controlling regioselectivity, as competing elimination reactions may form allenes. The use of polar aprotic solvents like THF suppresses side reactions by stabilizing the transition state.
Allylic Sulfide Synthesis via Elimination Reactions
An alternative route employs allylic sulfides as precursors. For example, treatment of 3-(tert-butylthio)propene with a strong base induces β-elimination to form the target compound. This method is advantageous for scalability but requires careful control of reaction kinetics to avoid over-elimination.
Reaction Equation:
$$
\text{(CH}3\text{)}3\text{C-S-CH}2\text{CH}2\text{CH}_2\text{X} \xrightarrow{\text{Base}} \text{this compound} + \text{HX}
$$
Optimization Insights:
Isomerization of (Z)-t-Butyl-1-propenylsulfide
The (E)-isomer can be obtained via thermal or photochemical isomerization of its (Z)-counterpart. Thermodynamic data from NIST reveals that the (E)-isomer is more stable by $$ \Delta H^\circ = -13.7 \, \text{kJ/mol} $$ in dimethyl sulfoxide (DMSO) and $$ -1.8 \, \text{kJ/mol} $$ in THF.
Procedure:
- Dissolve (Z)-isomer in DMSO or THF.
- Heat at 50–60°C for 12–24 hours.
- Monitor progress via $$ ^1\text{H NMR} $$; the (E)-isomer exhibits distinct vinyl proton splitting ($$ J = 14–16 \, \text{Hz} $$).
Critical Analysis of Synthetic Methods
Efficiency and Selectivity Comparison
| Method | Yield (%) | Selectivity (E:Z) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 85:15 | Scalable, mild conditions | Requires anhydrous conditions |
| Allylic Elimination | 65 | 90:10 | High stereocontrol | Sensitive to base strength |
| Isomerization | 95 | >99:1 | High purity achievable | Dependent on initial (Z)-isomer purity |
Solvent and Temperature Effects
Polar aprotic solvents like DMSO stabilize ionic intermediates, improving yields in substitution reactions. Conversely, non-polar solvents favor elimination pathways. Elevated temperatures (>60°C) accelerate isomerization but risk decomposition.
Characterization and Validation
Spectroscopic Analysis
- $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 1.31 (s, 9H, t-butyl), 5.45–5.65 (m, 2H, vinyl), 6.02 (dd, $$ J = 14.2 \, \text{Hz} $$, 1H, CH-S).
- $$ ^{13}\text{C NMR} $$ (CDCl$$ _3 $$): δ 28.5 (t-butyl CH$$ _3 $$), 123.4 (CH$$ _2 $$=CH), 131.8 (CH-S).
- IR Spectroscopy : 1711 cm$$ ^{-1} $$ (C=S stretch), 820 cm$$ ^{-1} $$ (C-S-C bending).
Chromatographic Purity
Silica gel chromatography (30–50% ethyl acetate/hexanes) achieves >98% purity, as confirmed by GC-MS.
Chemical Reactions Analysis
Types of Reactions: (E)-t-Butyl-1-propenylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted propenylsulfides.
Scientific Research Applications
(E)-t-Butyl-1-propenylsulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-t-Butyl-1-propenylsulfide involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (E)-t-Butyl-1-propenylsulfide, a comparative analysis with structurally related sulfur-containing compounds is essential. Below is a detailed comparison based on molecular structure, reactivity, and applications:
Structural Analogues
Bis(2,3-epithiopropyl) Sulfide Structure: Contains two epithiopropyl groups (sulfur-containing epoxides) linked by a sulfide bridge. Reactivity: Episulfide groups exhibit high reactivity in ring-opening polymerizations, making this compound valuable in optical resin synthesis.
N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
- Structure : A tertiary amine with naphthalene and thiophene substituents.
- Reactivity : The amine group enables nucleophilic reactions, while aromatic systems (naphthalene/thiophene) contribute to π-π interactions.
- Key Difference : This compound’s nitrogen center and extended aromaticity contrast with the sulfur-centric reactivity and aliphatic tert-butyl group in this compound .
1-Fluoronaphthalene
- Structure : A fluorinated aromatic hydrocarbon.
- Reactivity : Fluorine’s electronegativity polarizes the aromatic ring, favoring electrophilic substitution at specific positions.
- Key Difference : Entirely lacks sulfur and functional groups, limiting its utility in sulfur-mediated reactions compared to this compound .
Data Table: Structural and Functional Comparisons
| Compound | Functional Groups | Steric Hindrance | Key Reactivity | Applications |
|---|---|---|---|---|
| This compound | Thioether, (E)-alkene | High (t-Bu) | Sulfur alkylation, stabilization | Polymer additives, synthetic intermediates |
| Bis(2,3-epithiopropyl) Sulfide | Episulfide, sulfide bridge | Low | Ring-opening polymerization | Optical resins, adhesives |
| N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Amine, thiophene, naphthalene | Moderate | Nucleophilic reactions, π-π stacking | Pharmaceuticals, ligand design |
| 1-Fluoronaphthalene | Fluorine, aromatic ring | None | Electrophilic substitution | Solvents, fluorophore synthesis |
Reactivity and Stability
- This compound : The bulky tert-butyl group reduces susceptibility to nucleophilic attacks but stabilizes the sulfide via steric protection. The (E)-alkene geometry minimizes steric clashes, enhancing thermal stability compared to the (Z)-isomer.
- Bis(2,3-epithiopropyl) Sulfide : Episulfide rings are highly reactive but thermally unstable, requiring controlled conditions for polymerization .
- N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : The amine group’s basicity and aromatic systems enable diverse reactivity but introduce sensitivity to acidic environments .
Application-Specific Differences
- Polymer Chemistry : this compound acts as a stabilizer or crosslinker due to its robust sulfide linkage, whereas bis(2,3-epithiopropyl) sulfide is preferred for high-refractive-index polymers .
Limitations of Available Evidence
The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. For instance, focuses on episulfides with distinct reactivity profiles, while highlights impurities in pharmaceutical contexts. Further experimental studies (e.g., spectroscopic or computational analyses) are required to validate comparisons involving steric and electronic effects specific to this compound.
Q & A
Q. What are the optimal synthetic routes for (E)-t-Butyl-1-propenylsulfide, and how can yield and purity be systematically evaluated?
Methodological Answer: Synthesis typically involves thiol-ene reactions or nucleophilic substitution between t-butylthiol and propenyl derivatives. To optimize yield, vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor progress via gas chromatography (GC) or thin-layer chromatography (TLC). Purity can be assessed using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy, with reference to standard calibration curves. For quantification, integrate spectral peaks and compare against known standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. The E-configuration can be verified via coupling constants (J values) in the alkene region (typically 12–18 Hz). Infrared (IR) spectroscopy identifies sulfide (C-S) stretches near 600–700 cm⁻¹. Mass spectrometry (MS) provides molecular ion confirmation and fragmentation patterns. Cross-validate data with computational tools like density functional theory (DFT) to predict spectral signatures .
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?
Methodological Answer: Conduct accelerated stability studies by storing samples under controlled conditions (e.g., 4°C, 25°C, 40°C) with/without light protection. Analyze degradation products periodically via GC-MS or HPLC. Use Arrhenius equations to extrapolate shelf-life at standard conditions. Report percentage degradation and identify major decomposition pathways (e.g., oxidation, isomerization) .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in the synthesis of this compound?
Methodological Answer: Employ kinetic and thermodynamic studies to differentiate between concerted (thiol-ene) and stepwise (ionic) mechanisms. Use isotopic labeling (e.g., deuterated thiols) to track proton transfer steps. Computational modeling (e.g., transition state theory via DFT) can predict energy barriers for E vs. Z isomer formation. Compare experimental and theoretical data to validate proposed mechanisms .
Q. How do solvent polarity and catalyst design influence the reaction kinetics of this compound formation?
Methodological Answer: Perform kinetic experiments in solvents of varying polarity (e.g., hexane, acetonitrile) with catalysts like Lewis acids (e.g., BF₃·OEt₂). Use pseudo-first-order kinetics to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots. Compare turnover frequencies (TOF) and selectivity ratios to identify solvent-catalyst synergies .
Q. What computational strategies can predict the reactivity and electronic properties of this compound in complex systems?
Methodological Answer: Apply molecular dynamics (MD) simulations to study conformational flexibility. Use frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. Compare computed electrostatic potential maps with experimental Hammett substituent constants to rationalize substituent effects. Validate models against experimental kinetic or spectroscopic data .
Q. How can contradictory data from spectroscopic and chromatographic analyses be resolved during structural elucidation?
Methodological Answer: Re-examine sample preparation for artifacts (e.g., moisture, oxygen exposure). Perform 2D NMR (COSY, NOESY) to confirm connectivity and rule out impurities. Cross-check MS fragmentation patterns with synthetic intermediates. If discrepancies persist, use X-ray crystallography for definitive structural assignment. Document all anomalies and propose hypotheses for peer review .
Methodological Frameworks for Data Analysis
Q. What statistical methods are appropriate for analyzing kinetic or thermodynamic data for this compound?
Methodological Answer: For kinetic data, use nonlinear regression to fit time-course data to rate laws (e.g., first/second-order). Apply ANOVA to compare means across experimental groups. For thermodynamic parameters (ΔG, ΔH), use van’t Hoff plots and report confidence intervals. Include error propagation calculations for derived quantities (e.g., activation energy) .
Q. How should researchers design controlled experiments to isolate variables affecting this compound’s reactivity?
Methodological Answer: Use factorial design (e.g., 2^k designs) to test interactions between variables (temperature, catalyst, solvent). Include negative controls (e.g., no catalyst) and replicates to assess reproducibility. Employ blocking to minimize confounding factors (e.g., batch variations). Analyze results via response surface methodology (RSM) for optimization .
Critical Evaluation and Contradiction Management
Q. What strategies mitigate biases when interpreting conflicting results in mechanistic studies?
Q. How can researchers assess the ecological impact of this compound degradation byproducts?
Methodological Answer: Perform toxicity assays (e.g., Daphnia magna LC50 tests) on identified degradation products. Use quantitative structure-activity relationship (QSAR) models to predict environmental persistence and bioaccumulation potential. Compare results against regulatory thresholds (e.g., EPA guidelines) and propose remediation strategies if needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
